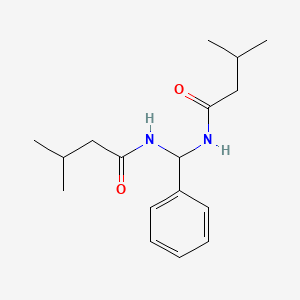

N,N'-(phenylmethylene)bis(3-methylbutanamide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N’-(phenylmethylene)bis(3-methylbutanamide)” is a bis-amide based compound . It has a molecular formula of C17H26N2O2 . The compound has been studied for its anion transport and binding properties in POPC lipid bilayers . The compound displays evidence of aggregation in solution with single crystal X-ray crystallographic analysis showing hydrogen bonding between the amide substituents of adjacent receptors in the solid state .

Synthesis Analysis

The synthesis of “N,N’-(phenylmethylene)bis(3-methylbutanamide)” involves the use of 3,5-bis(trifluoromethyl) benzamide, benzaldehyde, and TMSCl in DMF . The product is recrystallized from EtOAC to give a white powder . The yield is approximately 66% .Molecular Structure Analysis

The molecular structure of “N,N’-(phenylmethylene)bis(3-methylbutanamide)” is characterized by a potentially parallel array of hydrogen bond donors . Nitro and trifluoromethyl substituents were chosen due to their electron-withdrawing properties, which is known to increase the acidity of attached hydrogen bond donors .Chemical Reactions Analysis

The anion transport and binding properties of a series of bis-amide based compounds have been studied in POPC lipid bilayers . The compounds display evidence of aggregation in solution with single crystal X-ray crystallographic analysis showing hydrogen bonding between the amide substituents of adjacent receptors in the solid state .Physical And Chemical Properties Analysis

The average mass of “N,N’-(phenylmethylene)bis(3-methylbutanamide)” is 290.401 Da . The compound is a white powder .Applications De Recherche Scientifique

Optical, Thermal, and Electrochemical Properties

This compound has been studied for its self-assembly, optical, thermal, and electrochemical properties . The compound was found to form self-assembled microstructures, such as hollow tubes, which showed broad absorption in the near-infrared region and intensified conductivity in the solid state .

Anion Transport and Binding

The compound has been used in the study of anion transport and binding properties . It has been found that the compound displays evidence of aggregation in solution, and it has been used in the study of transmembrane anion transporters .

Synthesis of Symmetrical N,N’-Alkylidene Bis-Amides

The compound has been used in the synthesis of symmetrical N,N’-alkylidene bis-amides . This process has been catalyzed by silica coated magnetic NiFe2O4 nanoparticles supported polyphosphoric acid .

Electrochemical Sensor for Glucose Detection

The compound has been used as a base for electrochemical deposition of silver nanoparticles to fabricate a novel electrochemical sensor for glucose detection .

Pharmaceutical Applications

Bis(indolyl) methane derivatives, which are structurally similar to the compound , have been found to possess promising biological activities including anticancer, antimicrobial, antifungal, analgesic, anti-inflammatory, anthelmintic, cardiovascular activities .

Synthesis of Multidimensional Metal-Organic Frameworks (MOFs)

N,N’-donor ligands, which are structurally similar to the compound , have been systematically used for the synthesis of multidimensional MOFs .

Mécanisme D'action

Orientations Futures

The future directions of research on “N,N’-(phenylmethylene)bis(3-methylbutanamide)” could involve further exploration of its anion transport and binding properties . There is interest in developing synthetic anion transporters with the future potential to combat ‘channelopathies’, diseases caused by malfunctioning anion transport channels .

Propriétés

IUPAC Name |

3-methyl-N-[(3-methylbutanoylamino)-phenylmethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-12(2)10-15(20)18-17(14-8-6-5-7-9-14)19-16(21)11-13(3)4/h5-9,12-13,17H,10-11H2,1-4H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGXNWPELXIUBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC(C1=CC=CC=C1)NC(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,6-dimethyl-4-pyridinyl)-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5052445.png)

![3-(4-iodophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5052448.png)

![4-{[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]methyl}benzenesulfonamide](/img/structure/B5052461.png)

![(2R*,3R*)-3-(dimethylamino)-1'-(3-thienylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5052468.png)

![N-[2-(methylthio)ethyl]-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5052484.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-(2-furyl)acrylamide](/img/structure/B5052501.png)

![ethyl 2-({[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5052551.png)

![ethyl 4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5052555.png)